Pyridazine Core: Lower Lipophilicity
As a pyridazine, the core of 6-Aminopyridazine-4-carboxamide offers a quantifiable physicochemical advantage over common aromatic scaffolds like phenyl and pyridine. Literature on the pyridazine class establishes that bioisosteric replacement of a phenyl ring with a pyridazine ring leads to compounds with significantly lower calculated Log P values, indicating increased hydrophilicity . This difference is structurally driven by the presence of two adjacent nitrogen atoms in the ring, which increase polarity and hydrogen-bonding capacity. This is a class-level inference for the 6-Aminopyridazine-4-carboxamide scaffold, which contains this core structure . No direct comparative data between 6-Aminopyridazine-4-carboxamide and a specific phenyl-based analogue was found in primary sources.
| Evidence Dimension | Lipophilicity (as approximated by Log P) |
|---|---|
| Target Compound Data | Not directly measured for 6-Aminopyridazine-4-carboxamide, but class characteristic: Pyridazine-containing analogues exhibit lower Log P values. |
| Comparator Or Baseline | Analogues containing phenyl or pyridine scaffolds. |
| Quantified Difference | Quantified as lower Log P values (e.g., a shift towards more negative or less positive values), but specific numerical difference not provided for the core scaffold itself. |
| Conditions | Calculated physicochemical property (cLogP) derived from molecular structure; reported in review literature on pyridazine bioisosterism . |
Why This Matters
For procurement, this informs the selection of a core scaffold that will inherently steer lead compounds toward more favorable aqueous solubility and potentially improved pharmacokinetic profiles.
- [1] Wermuth, C. G. Are pyridazines privileged structures? Med. Chem. Commun. 2011, 2, 935-941. DOI: 10.1039/C1MD00074H. View Source
